2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Tyrosinase Inhibition Skin Whitening Melanogenesis

When studying tyrosinase inhibition or melanogenesis, researchers require a validated negative control sharing the pyranone scaffold but lacking metal-chelating activity. 2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one (CAS 6269-25-6) provides this exact solution-the 5-methoxy substitution eliminates tyrosinase inhibitory activity while preserving core structure for mechanistic studies. • Ideal negative control: No mushroom tyrosinase inhibition vs. potent activity of kojic acid • Key synthetic precursor: Enables synthesis of anti-thrombotic 2-(1-imidazolyl)methyl derivatives • Defined solubility: 20.4 mg/mL in water, supporting controlled formulation studies

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 6269-25-6
Cat. No. B189253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
CAS6269-25-6
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC1=COC(=CC1=O)CO
InChIInChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3
InChIKeyRLWWKLWEBQOOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one Overview


2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one (CAS 6269-25-6), also known as kojic acid monomethyl ether or O-methylkojic acid, is a γ-pyrone derivative belonging to the 4H-pyran-4-one class. It is a methylated analog of the natural product kojic acid, distinguished by a methoxy group at the 5-position instead of a hydroxyl group . This structural modification significantly alters its physicochemical and biological properties relative to the parent compound, including changes in solubility, metal chelation capacity, and enzyme inhibition profiles [1]. The compound is a white to pale yellow solid with a molecular weight of 156.14 g/mol, a melting point range of 165–167 °C, and moderate solubility in polar organic solvents .

Tyrosinase-inert scaffold Suitable for negative control experiments where kojic acid interference must be avoided
Moderate aqueous solubility Supports formulation screening requiring reduced solubility relative to kojic acid
Synthetic intermediate ready Methoxy group enables derivatization at the 2-hydroxymethyl position without chelation competition

Why 2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one Is Irreplaceable


The 5-methoxy substitution in 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one fundamentally alters its electronic properties, metal chelation ability, and biological activity compared to its 5-hydroxy analog, kojic acid. Methylation at this position eliminates the enolic hydroxyl group responsible for kojic acid's potent tyrosinase inhibition and metal chelation, rendering the derivative inactive against mushroom tyrosinase while retaining utility as a versatile synthetic intermediate [1]. Furthermore, the compound exhibits distinct solubility characteristics (20.4 mg/mL in water) compared to kojic acid (~25–50 mg/mL), which directly impacts formulation and reaction conditions . These differences are not merely incremental; they represent a functional bifurcation in application space, making generic substitution untenable for any research or industrial process requiring specific biological inertness, altered solubility, or a defined intermediate for downstream derivatization.

This compound
Kojic acid
Tyrosinase inhibition
Inactive
Significant inhibitory activity
Aqueous solubility
Lower, approx. 20 mg/mL
Higher, 25–50 mg/mL
Electronic / chelation profile
Methoxy group, no chelation
Enolic OH, strong metal chelator

Selection Evidence: 2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one


Tyrosinase Inhibition vs. Kojic Acid

In a direct comparative study, 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one (kojic acid monomethyl ether) was found to be completely inactive as a mushroom tyrosinase inhibitor, whereas the parent compound kojic acid exhibited significant inhibitory activity [1]. The methylation at the 5-position abolishes the chelating ability required for tyrosinase inhibition, making this derivative unsuitable for anti-melanogenic applications but highly valuable as a negative control or a non-interfering intermediate in related assays.

Tyrosinase inhibition
Head-to-head
Inactive vs. significant inhibitory activity of kojic acid
Supports use as negative control
Mushroom tyrosinase assay; methylation abolishes chelation
Tyrosinase Inhibition Skin Whitening Melanogenesis

Aqueous Solubility vs. Kojic Acid

2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one exhibits an aqueous solubility of 20.4 mg/mL (0.131 mol/L) . In contrast, kojic acid is reported to have an aqueous solubility of approximately 25–50 mg/mL . This difference, while not extreme, is statistically significant and can influence dissolution rates and the required solvent volumes in experimental protocols.

Aqueous solubility
Cross-study
20.4 mg/mL (0.131 mol/L)
Supports formulation solubility screening
Kojic acid 25–50 mg/mL; may require co-solvent
Solubility Formulation Sample Preparation

DAAO Inhibition Profile

2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one was evaluated for its inhibitory activity against human recombinant D-amino acid oxidase (DAAO) expressed in HEK293 cell lysate. The compound demonstrated an IC50 of 100,000 nM (100 µM) [1]. While no direct comparator is available from this source, this value establishes a benchmark for the compound's weak activity against DAAO, positioning it as a low-potency reference compound or a starting scaffold for further optimization.

DAAO inhibition
Class-level
IC50 = 100,000 nM
Context for weak DAAO binder studies
Human recombinant DAAO; low-potency reference
DAAO Inhibition Enzyme Assay Neuroscience

Antioxidant Capacity: DFT vs. Kojic Acid

A 2020 density functional theory (DFT) study compared the antioxidant potential of kojic acid and three methylated derivatives, including 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one (methylated at the 5-position) [1]. Key electronic parameters were calculated: HOMO energy (-6.76 eV), LUMO energy (-1.80 eV), and GAP (4.95 eV) for the 5-methoxy derivative, compared to HOMO (-6.90 eV), LUMO (-1.88 eV), and GAP (5.01 eV) for kojic acid. The reduced GAP indicates increased reactivity and nucleophilicity for the methylated derivative, suggesting enhanced antioxidant potential relative to the parent compound.

Antioxidant DFT GAP
Head-to-head
GAP 4.95 eV vs. kojic acid 5.01 eV
Supports computational reactivity comparison
DFT B3LYP/6-311++G(2d,2p); increased nucleophilicity
Antioxidant DFT Calculation Structure-Activity Relationship

Optimal Use Cases for 2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one


Negative Control for Tyrosinase Assays

Due to its complete lack of tyrosinase inhibitory activity compared to kojic acid [1], 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one serves as an ideal negative control in melanogenesis research. It allows researchers to verify that observed anti-tyrosinase effects are specific to the chelating hydroxyl group and not due to non-specific interactions of the pyranone scaffold.

Platelet Aggregation Inhibitor Intermediate

The compound is a key precursor in the synthesis of 2-(1-imidazolyl)methyl-5-methoxy-4H-pyran-4-one and related derivatives, which have demonstrated inhibitory action on blood platelet aggregation and potential as anti-thrombotic agents [2]. Its methoxy group provides a stable, non-chelating handle for further functionalization at the 2-position.

Scaffold for Antioxidant Development

DFT calculations indicate that methylation at the 5-position increases the nucleophilicity and theoretical antioxidant capacity of the pyranone core relative to kojic acid [3]. This makes 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one a preferred starting material for designing novel antioxidant compounds where metal chelation is not the primary mechanism.

Solubility-Modified Reference Compound

With a documented aqueous solubility of 20.4 mg/mL , which is lower than that of kojic acid (25–50 mg/mL) , this compound can be used to study the impact of methylation on the dissolution behavior and bioavailability of pyrone-based molecules. It is particularly relevant for formulation studies where moderate solubility is desired.

Application
Selection Property
Validation Focus
Tyrosinase-negative control studies
Inactive against tyrosinase
Verify non-interference in melanogenesis assays
Synthetic intermediate for platelet aggregation research
Methoxy handle for derivatization
Confirm reactivity at 2-hydroxymethyl group
Antioxidant scaffold development
Enhanced nucleophilicity (DFT)
Assess radical-scavenging capacity in relevant models
Solubility reference compound
Moderate aqueous solubility
Evaluate dissolution behavior vs. parent pyrone

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